
Helium--strontium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Helium–strontium (1/1) is a compound formed by the combination of helium and strontium in a 1:1 ratio Helium is a noble gas known for its inertness and low reactivity, while strontium is an alkaline earth metal known for its reactivity and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of helium–strontium (1/1) typically involves high-pressure conditions due to the inert nature of helium. One common method is to subject a mixture of helium and strontium to extremely high pressures, often exceeding 100 gigapascals, to force the two elements to combine. This process may require specialized equipment such as diamond anvil cells to achieve the necessary pressures.
Industrial Production Methods: Industrial production of helium–strontium (1/1) is not yet widespread due to the challenges associated with high-pressure synthesis. advancements in high-pressure technology and materials science may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Helium–strontium (1/1) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Due to the presence of strontium, the compound is more reactive than helium alone.
Common Reagents and Conditions:
Oxidation: Helium–strontium (1/1) can react with oxygen to form strontium oxide and release helium gas. This reaction typically requires elevated temperatures.
Reduction: The compound can be reduced using hydrogen gas, resulting in the formation of strontium hydride and the release of helium.
Substitution: Helium–strontium (1/1) can undergo substitution reactions with halogens, forming strontium halides and releasing helium.
Major Products Formed:
- Strontium oxide (SrO)
- Strontium hydride (SrH2)
- Strontium halides (e.g., SrCl2, SrBr2)
Scientific Research Applications
Chemistry: Helium–strontium (1/1) is studied for its unique bonding properties and potential applications in high-pressure chemistry. Researchers are interested in understanding how helium can be incorporated into compounds with reactive metals like strontium.
Biology and Medicine: While helium itself is inert and has limited biological applications, strontium is known for its role in bone health. Strontium compounds are used in the treatment of osteoporosis, and research is ongoing to explore the potential medical applications of helium–strontium (1/1).
Industry: In the industrial sector, helium–strontium (1/1) may find applications in materials science and nanotechnology. The compound’s unique properties could be harnessed for the development of new materials with enhanced strength and stability under extreme conditions.
Mechanism of Action
The mechanism of action of helium–strontium (1/1) involves the interaction between helium and strontium atoms under high-pressure conditions. The high pressure forces helium atoms into the crystal lattice of strontium, resulting in a stable compound. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the unique electronic configuration of helium plays a crucial role in stabilizing the compound.
Comparison with Similar Compounds
Disodium helide (Na2He): A compound formed by helium and sodium under high pressure.
Helium clathrate hydrates: Compounds where helium is trapped within the lattice structure of water ice under high pressure.
Uniqueness: Helium–strontium (1/1) is unique due to the combination of an inert noble gas with a reactive alkaline earth metal This combination results in a compound with distinct properties that are not observed in other helium compounds
Properties
CAS No. |
179628-27-4 |
|---|---|
Molecular Formula |
HeSr |
Molecular Weight |
91.62 g/mol |
IUPAC Name |
helium;strontium |
InChI |
InChI=1S/He.Sr |
InChI Key |
NXYFCXLHYJRMCB-UHFFFAOYSA-N |
Canonical SMILES |
[He].[Sr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
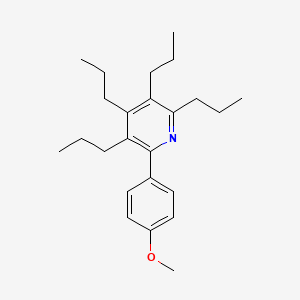
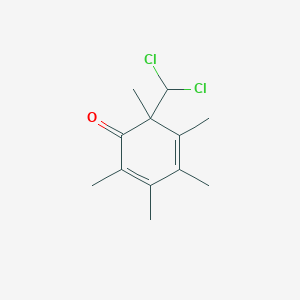
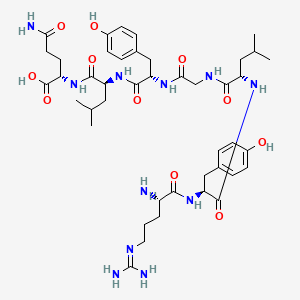
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
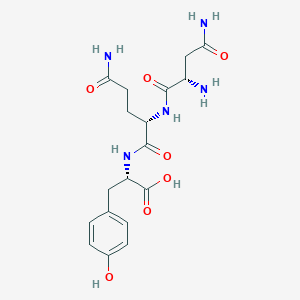
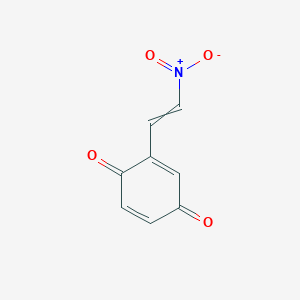
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)



